Guanabenz
Overview
Description
Guanabenz is a centrally acting alpha-2 adrenergic agonist primarily used as an antihypertensive agent. It is known for its ability to reduce blood pressure by decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature . This compound is also being explored for its potential therapeutic effects in various pathological conditions, including multiple sclerosis and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Guanabenz can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzaldehyde with hydrazine to form 2,6-dichlorobenzylidene hydrazine. This intermediate is then reacted with cyanamide to yield this compound . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Guanabenz undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction of this compound can lead to the formation of its hydrazine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxide derivatives, hydrazine derivatives, and substituted this compound compounds, which may have different pharmacological properties .
Scientific Research Applications
Guanabenz has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of alpha-2 adrenergic agonists and their chemical properties.
Biology: It is used to study the effects of alpha-2 adrenergic agonists on cellular signaling pathways and gene expression.
Mechanism of Action
Guanabenz exerts its antihypertensive effects through central alpha-adrenergic stimulation, which results in decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature. This leads to a reduction in systolic and diastolic blood pressure and a slight slowing of pulse rate . This compound also decreases peripheral vascular resistance with chronic administration . Additionally, this compound has been shown to enhance the phosphorylation of eukaryotic translation initiation factor eIF2α, which may contribute to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Clonidine: Another alpha-2 adrenergic agonist used for hypertension and attention deficit hyperactivity disorder.
Guanfacine: Used for hypertension and attention deficit hyperactivity disorder, with a similar mechanism of action.
Methyldopa: An alpha-2 adrenergic agonist used for hypertension, particularly in pregnant women.
Uniqueness
Guanabenz is unique in its ability to enhance the phosphorylation of eukaryotic translation initiation factor eIF2α, which is not a common feature among other alpha-2 adrenergic agonists . This property makes this compound a promising candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZVGELJXXEGPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045666 | |
Record name | Guanabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.89e-02 g/L | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5051-62-7 | |
Record name | Guanabenz | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Guanabenz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanabenz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
225-227, 228 °C | |
Details | British Patent 1,019,120. | |
Record name | Guanabenz | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00629 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Details | British Patent 1,019,120. | |
Record name | Guanabenz | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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